N'~1~,N'~3~-bis[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzene-1,3-dicarbohydrazide
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Overview
Description
N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including isoindole and hydrazide moieties, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE typically involves the reaction of isoindole derivatives with appropriate hydrazide reagents under controlled conditions. One common method includes the condensation reaction between 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid and benzene-1,3-dicarbohydrazide in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoindole and benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the isoindole or benzene rings .
Scientific Research Applications
N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s isoindole and hydrazide moieties can interact with enzymes and receptors, leading to various biological effects. These interactions may involve inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and hydrazide-containing molecules, such as:
- 1,3-Bis(citraconimidomethyl)benzene
- 1,3-Bis(citraconimidomethylene)benzene
- Naphthalene di-imide derivatives .
Uniqueness
N’1,N’3-BIS(1,3-DIOXO-2-PHENYL-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZENE-1,3-DICARBOHYDRAZIDE is unique due to its specific combination of isoindole and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C38H24N6O8 |
---|---|
Molecular Weight |
692.6 g/mol |
IUPAC Name |
1-N',3-N'-bis(1,3-dioxo-2-phenylisoindole-5-carbonyl)benzene-1,3-dicarbohydrazide |
InChI |
InChI=1S/C38H24N6O8/c45-31(39-41-33(47)23-14-16-27-29(19-23)37(51)43(35(27)49)25-10-3-1-4-11-25)21-8-7-9-22(18-21)32(46)40-42-34(48)24-15-17-28-30(20-24)38(52)44(36(28)50)26-12-5-2-6-13-26/h1-20H,(H,39,45)(H,40,46)(H,41,47)(H,42,48) |
InChI Key |
KYKKJJWZZCBRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NNC(=O)C4=CC(=CC=C4)C(=O)NNC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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